1-Benzoyl-2-(4-iodobenzoyl)hydrazine
Description
1-Benzoyl-2-(4-iodobenzoyl)hydrazine is a diacylhydrazine derivative characterized by a benzoyl group and a 4-iodobenzoyl moiety linked via a hydrazine bridge. The iodine substituent at the para position distinguishes it from similar compounds, influencing electronic effects, steric bulk, and lipophilicity.
Properties
Molecular Formula |
C14H11IN2O2 |
|---|---|
Molecular Weight |
366.15 g/mol |
IUPAC Name |
N'-benzoyl-4-iodobenzohydrazide |
InChI |
InChI=1S/C14H11IN2O2/c15-12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-2-1-3-5-10/h1-9H,(H,16,18)(H,17,19) |
InChI Key |
DVMYEBXVVYNBFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Halogen substituents on the benzoyl group significantly alter molecular properties. Key analogues include:
Key Observations :
Comparison :
Physicochemical Properties
- Melting Points : Benzimidazole-linked hydrazides exhibit higher melting points (~240°C) due to extended conjugation and hydrogen bonding . Sulfonylhydrazines (e.g., 172–174°C in ) show lower melting points, influenced by sulfonyl group geometry .
- Solubility: Electron-withdrawing groups (e.g., F, Cl) reduce solubility in polar solvents, while iodine’s polarizability may enhance solubility in non-polar media .
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